molecular formula C15H21NO B2759815 1-Phenyldecahydroisoquinolin-4a-ol CAS No. 81562-88-1

1-Phenyldecahydroisoquinolin-4a-ol

Cat. No. B2759815
CAS RN: 81562-88-1
M. Wt: 231.339
InChI Key: NRCWMRBKHVZROJ-UHFFFAOYSA-N
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Description

1-Phenyldecahydroisoquinolin-4a-ol, also known as PDQ, is a chemical compound that belongs to the class of isoquinoline alkaloids. PDQ has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

1-Phenyldecahydroisoquinolin-4a-ol acts as a dopamine transporter inhibitor, which means that it blocks the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects on the brain depending on the location and duration of the dopamine release. 1-Phenyldecahydroisoquinolin-4a-ol has also been shown to have some affinity for other neurotransmitter transporters, such as the serotonin transporter.
Biochemical and Physiological Effects
1-Phenyldecahydroisoquinolin-4a-ol has been shown to have various biochemical and physiological effects on the brain. It has been shown to increase dopamine release in the nucleus accumbens, which is a key brain region involved in reward processing and addiction. 1-Phenyldecahydroisoquinolin-4a-ol has also been shown to increase locomotor activity in animals, which is a measure of their overall activity level. In addition, 1-Phenyldecahydroisoquinolin-4a-ol has been shown to have some effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems.

Advantages and Limitations for Lab Experiments

1-Phenyldecahydroisoquinolin-4a-ol has several advantages for use in lab experiments. It has a high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. 1-Phenyldecahydroisoquinolin-4a-ol is also relatively easy to synthesize, which makes it readily available for use in research. However, 1-Phenyldecahydroisoquinolin-4a-ol also has some limitations. It has low selectivity for the dopamine transporter, which means that it can also affect other neurotransmitter systems. In addition, 1-Phenyldecahydroisoquinolin-4a-ol has some potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-Phenyldecahydroisoquinolin-4a-ol. One direction is to study the effects of 1-Phenyldecahydroisoquinolin-4a-ol on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Another direction is to develop more selective dopamine transporter inhibitors that can be used to study the role of dopamine in specific brain regions and circuits. Finally, there is a need to study the potential toxicity of 1-Phenyldecahydroisoquinolin-4a-ol and its derivatives, in order to determine their safety for use in humans.

Synthesis Methods

1-Phenyldecahydroisoquinolin-4a-ol can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-hydroxyphenylacetone, which is then converted to 1-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid through a series of reactions. The final step involves the reduction of the carboxylic acid to the alcohol using sodium borohydride.

Scientific Research Applications

1-Phenyldecahydroisoquinolin-4a-ol has been extensively studied for its potential applications in neuroscience research. It has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. 1-Phenyldecahydroisoquinolin-4a-ol has been used as a tool to study the role of dopamine in various physiological and pathological processes, such as drug addiction, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

1-phenyl-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c17-15-9-5-4-8-13(15)14(16-11-10-15)12-6-2-1-3-7-12/h1-3,6-7,13-14,16-17H,4-5,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCWMRBKHVZROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCNC(C2C1)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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